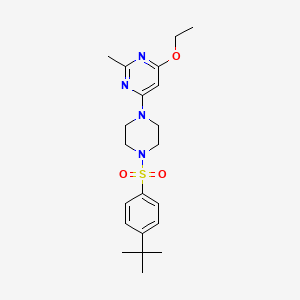

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a synthetic organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by its complex structure, which includes a tert-butyl group, a sulfonyl group, a piperazine ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Sulfonylation of Piperazine: The piperazine ring is sulfonylated using 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base like triethylamine.

Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the ethoxy-substituted pyrimidine under conditions that facilitate nucleophilic substitution, such as heating in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Tert-butyl alcohol derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various N-substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of sulfonylpiperazine derivatives as inhibitors of viral infections. For instance, compounds structurally related to 4-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine have been investigated for their efficacy against the Chikungunya virus (CHIKV). Research indicates that these compounds can inhibit CHIKV replication, showcasing their potential as antiviral agents .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. In vitro studies suggest that it may exhibit protective effects against oxidative stress in neuronal cells, potentially beneficial for conditions like Alzheimer's disease. The mechanism involves the inhibition of amyloid beta aggregation, which is a hallmark of Alzheimer's pathology .

Anticancer Properties

Sulfonamide derivatives have been recognized for their anticancer activities. Preliminary investigations into similar compounds indicate that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and survival . The specific application of This compound in cancer therapy remains to be fully elucidated but shows promise based on structural analogs.

Case Study 1: Inhibition of CHIKV

A study conducted on a series of sulfonylpiperazine derivatives demonstrated significant antiviral activity against CHIKV. The compound's structural features were instrumental in enhancing binding affinity to viral proteins, thus inhibiting replication .

Case Study 2: Neuroprotection in Alzheimer’s Models

In a controlled experiment using cellular models exposed to amyloid beta peptides, compounds similar to This compound showed a reduction in cell death and oxidative stress markers. This suggests a potential therapeutic avenue for neurodegenerative diseases characterized by amyloid pathology .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards certain receptors, modulating their signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine: Lacks the tert-butyl group, which may affect its biological activity and stability.

4-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine: Contains a methyl group instead of a tert-butyl group, potentially altering its pharmacokinetic properties.

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine: Has a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of the tert-butyl group in 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine enhances its steric bulk, potentially increasing its selectivity and binding affinity towards specific biological targets. The ethoxy group can improve its solubility and bioavailability, making it a unique and valuable compound for various applications.

Actividad Biológica

The compound 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a synthetic organic molecule with potential biological activities. It belongs to a class of compounds that have garnered interest for their pharmacological properties, particularly in the context of cancer research and other therapeutic applications. This article will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H28N4O2S2 |

| Molecular Weight | 444.61 g/mol |

| CAS Number | 393129-91-4 |

| Purity | Typically >95% |

Structure

The structure of the compound features a piperazine ring, a sulfonyl group, and an ethoxy-substituted pyrimidine, contributing to its unique biological profile. The tert-butyl group enhances lipophilicity, potentially influencing its pharmacokinetics.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including inhibition of specific protein kinases, modulation of cell signaling pathways, and interference with cellular proliferation. The presence of the piperazine moiety is often associated with enhanced binding affinity to biological targets.

Antitumor Activity

A study focused on related pyrimidine derivatives demonstrated significant antitumor effects through the inhibition of specific kinases involved in cancer progression. For instance, compounds with similar structures have shown to inhibit IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory responses and tumorigenesis. The IC50 values for these inhibitors ranged from 27 nM to 93 nM, indicating potent activity against cancer cell lines .

Inflammatory Response Modulation

Compounds similar to This compound have also been studied for their ability to modulate inflammatory responses. For example, studies have shown that certain derivatives can suppress IL-17 release in T-helper cells, suggesting potential applications in autoimmune diseases .

In Vitro Studies

In vitro studies using human cancer cell lines have indicated that this compound can induce apoptosis and inhibit proliferation. Research has shown that treatment with structurally related compounds resulted in a dose-dependent decrease in cell viability and an increase in markers of apoptosis .

In Vivo Studies

Animal model studies have further validated the antitumor efficacy of similar compounds. For instance, xenograft models treated with pyrimidine derivatives exhibited reduced tumor growth compared to control groups, highlighting their potential as therapeutic agents .

Propiedades

IUPAC Name |

4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3S/c1-6-28-20-15-19(22-16(2)23-20)24-11-13-25(14-12-24)29(26,27)18-9-7-17(8-10-18)21(3,4)5/h7-10,15H,6,11-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEXLNXXJNIFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.